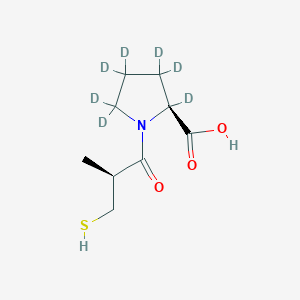
Captopril-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Captopril-D7 is a deuterated form of captopril, an angiotensin-converting enzyme (ACE) inhibitor. Captopril is widely used in the treatment of hypertension and some types of congestive heart failure. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of captopril due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Captopril-D7 involves the incorporation of deuterium atoms into the captopril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in captopril with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents such as deuterated water (D2O) or deuterated organic solvents.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecule.
Chemical Reactions Analysis
Types of Reactions
Captopril-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.
Substitution: Substitution reactions can occur at the thiol group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Disulfide derivatives of this compound.
Reduction Products: Regenerated thiol form of this compound.
Substitution Products: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Captopril-D7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of captopril in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of captopril.
Drug Interaction Studies: Understanding how captopril interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the biological effects of captopril on different physiological systems.
Industrial Research: Developing new formulations and delivery methods for captopril.
Mechanism of Action
Captopril-D7, like captopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets and pathways involved include:
Renin-Angiotensin-Aldosterone System (RAAS): Inhibition of ACE disrupts the RAAS, leading to reduced blood pressure.
Vasodilation: Decreased angiotensin II levels result in vasodilation and improved blood flow.
Comparison with Similar Compounds
Captopril-D7 can be compared with other ACE inhibitors, such as:
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting ACE inhibitor with a different metabolic profile.
Quinapril: An ACE inhibitor with a unique pharmacokinetic profile and longer duration of action.
Uniqueness of this compound
This compound’s uniqueness lies in its deuterated form, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms provides stability and can help in tracing the drug’s behavior in the body more accurately.
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i2D2,3D2,4D2,7D |
InChI Key |
FAKRSMQSSFJEIM-CTRZRDPSSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(C(N1C(=O)[C@H](C)CS)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


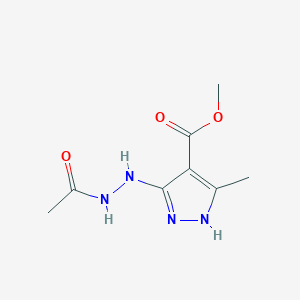

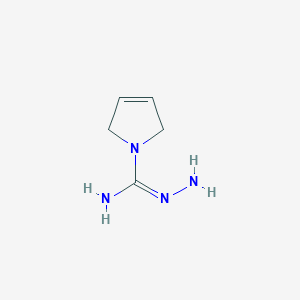
![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
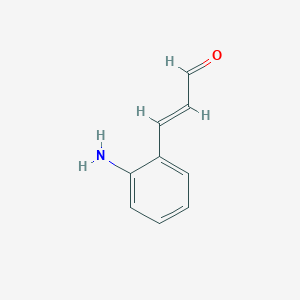
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
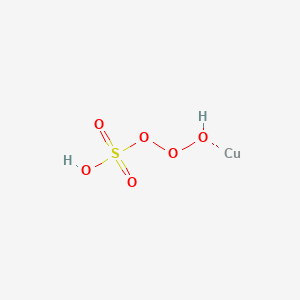
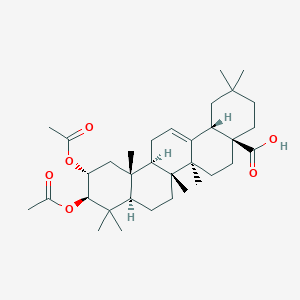
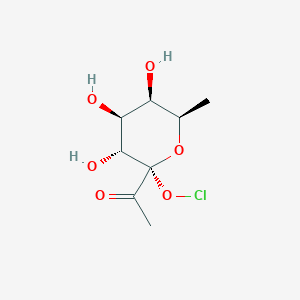
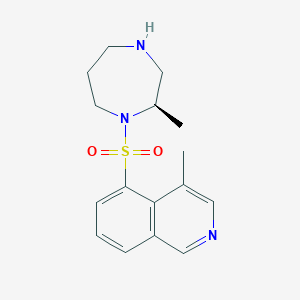
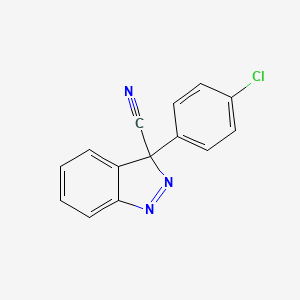
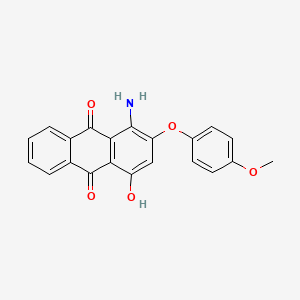
![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
